Technical Whitepaper: Structural Dynamics and Synthetic Utility of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl
The following technical guide provides an in-depth structural and synthetic analysis of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride . This document is designed for medicinal chemists and process scientists, focusing on the molecule's utility as a rigid,
Introduction: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional, aliphatic scaffolds is critical for improving physicochemical properties and patentability—a concept widely known as "escaping flatland."[1]
7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride represents a high-value "privileged scaffold." It combines the high strain energy of an azetidine ring with the metabolic stability of a cyclic carbamate (oxazinanone). This spirocyclic fusion restricts conformational flexibility, allowing for precise vector positioning of substituents while improving solubility and lowering lipophilicity (
Architectural Significance
-
Rigidity: The spiro-carbon (C4) locks the two rings perpendicular to each other, minimizing the entropy penalty upon protein binding.
-
Bioisosterism: The scaffold serves as a robust bioisostere for morpholine and piperazine , offering altered exit vectors and reduced metabolic liability at the
-carbon positions. -
Basicity Modulation: The hydrochloride salt form indicates a basic center at the azetidine nitrogen (
), while the carbamate nitrogen ( ) remains non-basic, providing a distinct handle for selective functionalization.
Structural Elucidation & Numbering
Precise nomenclature is vital for synthetic planning. The structure is a spiro-fused system comprising a 4-membered azetidine and a 6-membered oxazinanone.
| Position | Atom | Functionality | Hybridization |
| 2 | Nitrogen | Secondary Amine (Basic, HCl salt site) | |
| 4 | Carbon | Spiro Center (Quaternary) | |
| 5 | Nitrogen | Carbamate Nitrogen (Non-basic) | |
| 6 | Carbon | Carbonyl (C=O) | |
| 7 | Oxygen | Carbamate Oxygen |
Structural Logic Diagram
The following diagram illustrates the connectivity and the distinct electronic environments of the two nitrogen atoms.
Figure 1: Structural connectivity showing the orthogonal fusion of the basic azetidine ring and the neutral oxazinanone ring.
Synthetic Methodology (Self-Validating Protocol)
The synthesis of 7-oxa-2,5-diazaspiro[3.5]nonan-6-one requires navigating the formation of a quaternary carbon with specific heteroatom differentiation. The most robust route employs an Ellman Sulfinamide strategy to introduce the nitrogen at the quaternary center, followed by a Reformatsky-type elongation and cyclization.
Retrosynthetic Analysis[2]
-
Disconnection: The C6-O7 and N5-C6 bonds of the carbamate.
-
Key Intermediate: 3-amino-3-(2-hydroxyethyl)azetidine.
-
Starting Material: tert-butyl 3-oxoazetidine-1-carboxylate (Commercial).
Step-by-Step Protocol
Step 1: Formation of the Sulfinimine
Reagents: tert-butyl 3-oxoazetidine-1-carboxylate, (R)-(tert-butylsulfinyl)amide, Titanium(IV) ethoxide (
-
Dissolve the ketone (1.0 eq) and sulfinamide (1.1 eq) in anhydrous THF.
-
Add
(2.0 eq) dropwise under . -
Heat to reflux (65°C) for 16 hours.
-
Validation: Monitor by TLC/LCMS for disappearance of ketone. The sulfinimine is stable and can be purified by silica chromatography.
Step 2: Reformatsky Reaction (Carbon Chain Extension)
Reagents: Ethyl bromoacetate, Zinc dust, Trimethylsilyl chloride (TMSCl).
-
Activate Zn dust with TMSCl in THF.
-
Add ethyl bromoacetate to generate the Reformatsky reagent (zinc enolate).
-
Add the sulfinimine solution at -78°C to 0°C.
-
Mechanism: The enolate attacks the imine C=N bond, creating the quaternary center at C3 of the azetidine.
-
Product: tert-butyl 3-((tert-butylsulfinyl)amino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate.
Step 3: Reduction and Cyclization (The "One-Pot" Cascade)
Reagents:
-
Reduction: Treat the ester with
in THF to reduce the ethyl ester to a primary alcohol (-CH2CH2OH). -
Deprotection (in situ): Treat with dilute HCl in MeOH to remove the sulfinyl group, revealing the primary amine at the quaternary center.
-
Cyclization: Neutralize the salt and treat the amino-alcohol intermediate with CDI (1.2 eq) in DCM.
-
Result: The amine attacks the CDI, forming an isocyanate-like intermediate which is trapped by the pendant alcohol to close the 6-membered carbamate ring.
Step 4: Final Deprotection and Salt Formation
Reagents: 4M HCl in Dioxane.
-
Dissolve the Boc-protected spirocycle in 1,4-dioxane.
-
Add 4M HCl in dioxane (5 eq). Stir at RT for 2 hours.
-
Precipitate the product with diethyl ether.
-
Yield: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride (White solid).[2]
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway emphasizing the construction of the quaternary center and subsequent ring closure.
Physicochemical & Analytical Profile
Understanding the physical data is crucial for handling and characterization.
Predicted Properties
| Property | Value | Implication |
| Formula | Salt form MW: 178.62 g/mol | |
| Exact Mass | 142.07 (Free Base) | Monoisotopic mass for MS ID |
| cLogP | -0.8 to -1.2 | Highly polar; excellent aqueous solubility |
| TPSA | ~50 Ų | Good membrane permeability despite polarity |
| pKa (N2) | ~9.5 | Typical for secondary azetidines |
| pKa (N5) | >15 | Neutral (Carbamate); not protonated at physiological pH |
Analytical Characterization (Expected Signals)[2][5]
-
1H NMR (
):-
Azetidine Ring: Two multiplets around
4.0–4.5 ppm (4H). The proximity to the quaternary center and the positive charge on N2 causes significant deshielding. -
Oxazinanone Ring:
-
(if applicable) or
: Triplet around 4.3 ppm (2H). -
(adjacent to spiro): Triplet/Multiplet around
2.1 ppm (2H).
-
(if applicable) or
-
-
13C NMR:
-
Carbonyl: Distinct signal at
~155 ppm (Carbamate C=O). -
Spiro Carbon: Quaternary signal around
35–40 ppm.
-
Medicinal Chemistry Applications
This scaffold is rarely a drug in itself but acts as a critical linker or pharmacophore core .
-
PROTAC Linkers: The rigid spiro system provides a defined distance and angle between the E3 ligase ligand and the Warhead, unlike flexible PEG chains which suffer from high entropic penalties.
-
GPCR Ligands: The azetidine nitrogen can be alkylated to mimic the piperidine moiety found in many GPCR antagonists (e.g., CCR5, CXCR4), while the carbamate oxygen can engage in H-bonding with serine/threonine residues in the binding pocket.
-
Metabolic Stability: The spiro-fusion removes the susceptible hydrogen atoms at the 4-position of the piperidine ring equivalent, blocking oxidative metabolism (CYP450 mediated) at that site.
References
-
PubChem Compound Summary. 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride.[2] National Center for Biotechnology Information. Available at: [Link][2]
- Carreira, E. M., & Fessard, T. C. (2014).Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. (General reference for spiro-azetidine synthesis logic).
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.[3][4] (Context for oxa-spirocycles).
- Wuxi AppTec / Enamine Building Blocks.Spirocyclic Scaffolds for Drug Discovery.
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. PubChemLite - 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride (C6H10N2O2) [pubchemlite.lcsb.uni.lu]
- 3. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 4. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
